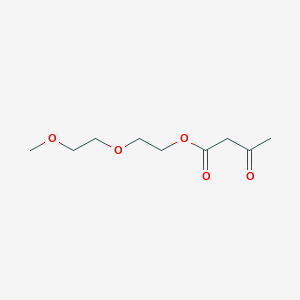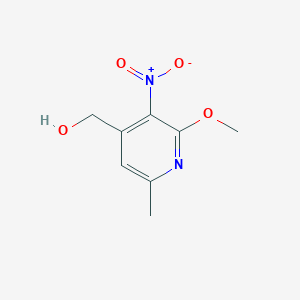
(3-Hydroxy-1-isopropyl-5-methyl-1H-pyrazol-4-yl)(4-isopropoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropoxybenzoyl group, an isopropyl group, and a pyrazolone core
Métodos De Preparación
The synthesis of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common route starts with the preparation of 4-isopropoxybenzoyl chloride, which is then reacted with appropriate reagents to form the desired pyrazolone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Análisis De Reacciones Químicas
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one include:
4-Isopropoxybenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
1-(4-Isopropoxybenzoyl)pyrrolidine:
4-Isopropoxybenzoyl piperidine: Similar in structure and used in similar applications .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one in its specific uses and properties.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-yl-4-(4-propan-2-yloxybenzoyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19-12(5)15(17(21)18-19)16(20)13-6-8-14(9-7-13)22-11(3)4/h6-11H,1-5H3,(H,18,21) |
Clave InChI |
GGZYAHNUQSBIDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1C(C)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)







![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
